5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol
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Overview
Description
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is an organic compound that features a phenolic group, an ethoxy group, and a tetrazole ring
Preparation Methods
The synthesis of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves multiple steps. One common method starts with the preparation of 5-aminotetrazole, which can be synthesized through the reaction of cyanamide with hydrazine hydrochloride, followed by diazotization and cyclization . The next step involves the formation of the iminomethyl group through a condensation reaction with an appropriate aldehyde or ketone. Finally, the ethoxyphenol moiety is introduced through an etherification reaction using ethyl iodide and a base .
Chemical Reactions Analysis
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is unique due to its combination of a tetrazole ring and a phenolic group. Similar compounds include:
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-furanyl compounds: These compounds have a furan ring instead of a phenol ring and exhibit different reactivity and applications.
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chlorobenzoate:
Properties
Molecular Formula |
C10H12N6O2 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C10H12N6O2/c1-2-18-9-4-3-7(5-8(9)17)6-12-16-10(11)13-14-15-16/h3-6,17H,2H2,1H3,(H2,11,13,15)/b12-6+ |
InChI Key |
FBUPUTUNMNFNGW-WUXMJOGZSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O |
solubility |
12.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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